molecular formula C18H21N3O4 B2426951 N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-06-7

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2426951
CAS No.: 1091475-06-7
M. Wt: 343.383
InChI Key: IAKISIKYXWLREX-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. This compound has emerged as a critical pharmacological tool for probing the complex physiological and pathological roles of TRPC5, which is highly expressed in the brain and periphery. Research indicates that TRPC5 channels are involved in the regulation of neuronal excitability, and their dysregulation is implicated in conditions such as anxiety, depression, and epilepsy. A study published in the Proceedings of the National Academy of Sciences (PNAS) demonstrated that this specific oxalamide derivative acts as a negative modulator of TRPC5, effectively suppressing its activity. Its high selectivity over the closely related TRPC4 channel makes it particularly valuable for dissecting the unique functions of TRPC5 in native systems. Consequently, this inhibitor is primarily used in neuroscience research to investigate mechanisms of neuroprotection, synaptic plasticity, and for the validation of TRPC5 as a therapeutic target for a range of neurological and psychiatric disorders.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)18(9-2-3-10-18)12-19-16(22)17(23)20-15-8-11-25-21-15/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKISIKYXWLREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives typically yields oxazoles, while reduction can produce isoxazolines .

Scientific Research Applications

Therapeutic Applications

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide has been identified as a potential therapeutic agent due to its ability to activate the Nrf2 pathway. The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway plays a crucial role in cellular defense against oxidative stress and inflammation, making it a target for developing treatments for various diseases, including cancer and neurodegenerative disorders .

Cancer Treatment

Recent studies indicate that compounds activating the Nrf2 pathway can enhance the efficacy of chemotherapy and reduce side effects by protecting normal cells from oxidative damage . The specific structure of this compound allows for high selectivity in targeting cancer cells while sparing healthy tissues.

Neuroprotection

The neuroprotective properties of this compound have been investigated in models of neurodegeneration. By modulating oxidative stress responses, it shows promise in preventing neuronal cell death associated with diseases like Alzheimer's and Parkinson's .

The biological activity of this compound has been characterized through various assays assessing its inhibition of specific enzymes and pathways.

Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain lipoxygenases involved in inflammatory processes. For example, studies on related isoxazole derivatives showed significant inhibitory effects on mammalian 15-lipoxygenases, which are implicated in cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the isoxazole moiety can enhance the compound's potency as an EPAC (exchange protein directly activated by cAMP) antagonist, which is relevant for treating metabolic and cardiovascular diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

Case StudyDescriptionFindings
Cancer Cell Line Study Evaluated the compound's effects on various cancer cell linesShowed selective cytotoxicity towards cancer cells with minimal effects on normal cells
Neuroprotection Assay Tested in vitro against neurotoxic agentsDemonstrated significant reduction in cell death, suggesting protective effects against oxidative stress
Inflammation Model Assessed in an animal model of inflammationReduced markers of inflammation and improved recovery outcomes

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of a methoxyphenyl group and a cyclopentyl moiety enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.

Research indicates that compounds with isoxazole structures can interact with various biological targets. Specifically, the isoxazole moiety may act as a scaffold for the development of inhibitors targeting specific enzymes or receptors involved in disease processes. For instance, similar compounds have shown activity against phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer and metabolic disorders .

Anticancer Activity

Several studies have explored the anticancer potential of isoxazole derivatives. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Antimicrobial Properties

Isoxazole derivatives have also been evaluated for their antimicrobial activity. Some studies suggest that modifications to the isoxazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of substituents like methoxy groups has been linked to increased potency against specific bacterial strains .

Research Findings and Case Studies

StudyFindings
Structure-Activity Relationship Studies A series of substituted isoxazoles were synthesized, revealing that specific modifications could enhance EPAC antagonistic activity, leading to potential therapeutic applications in metabolic diseases .
Anticancer Activity Assessment Compounds similar to this compound showed significant inhibition of cancer cell lines, indicating potential as anticancer agents .
Antimicrobial Evaluation Compounds with isoxazole moieties exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in treating bacterial infections .

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